

A Head-to-Head Comparison of GLP-2 Analogs: Teduglutide, Glepaglutide, and Apraglutide

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For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-2 (GLP-2) analogs have emerged as a cornerstone in the management of short bowel syndrome (SBS), a debilitating condition characterized by malabsorption due to a significant loss of intestinal length or function. These therapeutic peptides function by enhancing intestinal adaptation, thereby reducing dependence on parenteral support. This guide provides an objective, data-driven comparison of the approved GLP-2 analog, **teduglutide**, and two next-generation, long-acting analogs, glepaglutide and apraglutide.

Preclinical Performance: A Comparative Overview

Preclinical studies have been instrumental in elucidating the pharmacological differences between these GLP-2 analogs. A key head-to-head preclinical study provides valuable insights into their relative potency, selectivity, and pharmacokinetic profiles.[1][2]

Table 1: Preclinical Pharmacological Comparison of GLP-2 Analogs



Parameter	Teduglutide	Glepaglutide	Apraglutide	Native hGLP-2
In Vitro Potency at GLP-2R	Comparable to native hGLP-2[1]	Less potent than native hGLP-2[1]	Comparable to native hGLP-2; ~2-fold more potent than teduglutide[1]	-
In Vitro Selectivity for GLP-2R	Selective for GLP-2R[1][2]	Less selective; also activates GLP-1R[1]	Selective for GLP-2R[1][2]	-
Clearance (ml/kg/min) in rats	9.9[1][2]	2.8[2]	0.27[1][2]	25[1][2]
Elimination Half- life (min) in rats	19[1][2]	16[2]	159[1][2]	6.4[1][2]
Human Half-life	~2-3 hours[3]	~88-124 hours (effective)[4]	~30-72 hours[1] [5]	~5-7 minutes[4]

Apraglutide demonstrates a significantly lower clearance and a markedly longer elimination half-life in preclinical models compared to both **teduglutide** and glepaglutide, which is attributed to its enhanced resistance to dipeptidyl peptidase-IV (DPP-IV) degradation and higher plasma protein binding.[1][5] While both apraglutide and **teduglutide** show potency and selectivity comparable to native hGLP-2, glepaglutide is reported to be less potent and selective, with some activity at the GLP-1 receptor.[1]

Clinical Efficacy in Short Bowel Syndrome

Clinical trials have demonstrated the efficacy of all three GLP-2 analogs in reducing the need for parenteral support in patients with SBS. However, direct head-to-head clinical trials are lacking, making cross-trial comparisons necessary, which should be interpreted with caution due to potential differences in study populations and designs.

Table 2: Summary of Key Phase 3 Clinical Trial Efficacy Data for GLP-2 Analogs in Adults with SBS



Feature	Teduglutide (STEPS Trial)	Glepaglutide (EASE-1 Trial)	Apraglutide (STARS Trial)
Dosing Regimen	0.05 mg/kg once daily	10 mg twice weekly	5 mg once weekly
Primary Endpoint	Percentage of patients with ≥20% reduction in PS volume at week 20 and 24	Mean reduction in weekly PS volume from baseline at 24 weeks	Relative change from baseline in weekly PS volume at week 24
Reduction in Weekly PS Volume	4.4 L/week (from a baseline of 12.9 L/week)	5.13 L/week	25.5% reduction (vs. 12.5% for placebo)
Patients Achieving ≥20% PS Reduction	63%	65.7%	Not reported as primary endpoint
Patients Achieving Enteral Autonomy	A small number of patients achieved enteral autonomy in long-term studies.	14% of patients in the twice-weekly group.	27 patients in a long- term extension analysis.

All three analogs have shown the ability to significantly reduce the burden of parenteral support for patients with SBS. Glepaglutide and apraglutide offer the advantage of less frequent dosing schedules compared to the daily injections required for **teduglutide**.

Mechanism of Action and Signaling Pathways

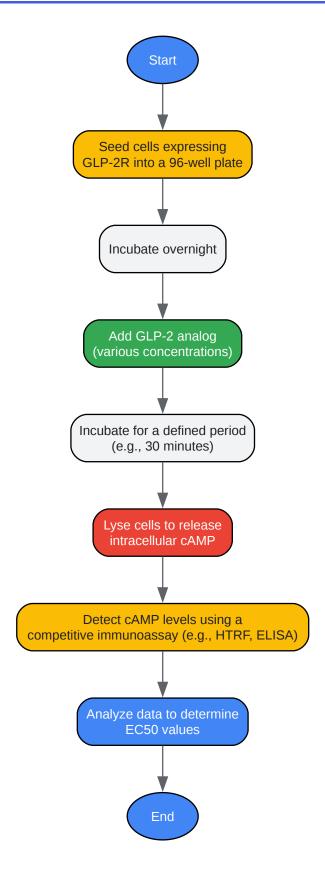
GLP-2 analogs exert their intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G-protein coupled receptor expressed on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of the GLP-2R initiates a cascade of downstream signaling events that ultimately lead to increased intestinal growth, enhanced nutrient and fluid absorption, and improved gut barrier function.

The primary signaling pathways activated by the GLP-2R are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.









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